N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide: is an organic compound with the molecular formula C12H17NO3S and a molecular weight of 255.336 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are known for their diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-4-ethylphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows: [ \text{3-Cyclopropoxy-4-ethylphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical applications .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its sulfonamide moiety .
Medicine: Sulfonamides, including this compound, are known for their antibacterial properties and are used in the development of antimicrobial agents .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
N-(4-Cyanophenyl)methanesulfonamide: Another sulfonamide with a different substituent on the phenyl ring.
Uniqueness: N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy and ethyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s binding affinity to specific molecular targets, making it a valuable tool in medicinal chemistry and biological research .
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-4-ethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-3-9-4-5-10(13-17(2,14)15)8-12(9)16-11-6-7-11/h4-5,8,11,13H,3,6-7H2,1-2H3 |
InChI Key |
VDBWQPCAEFWCOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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